molecular formula C29H48O2 B1251373 1alpha-Hydroxyvitamin D5 CAS No. 187935-17-7

1alpha-Hydroxyvitamin D5

Cat. No.: B1251373
CAS No.: 187935-17-7
M. Wt: 428.7 g/mol
InChI Key: NWFOBODUYTUMNC-VPSCEVSQSA-N
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Description

CARD-024, also known as 1-alpha-hydroxyvitamin D5, is a synthetic analog of vitamin D. It has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases and fibrosis. CARD-024 is designed to minimize the hypercalcemic effects typically associated with vitamin D analogs .

Preparation Methods

The synthesis of CARD-024 involves the hydroxylation of vitamin D5. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is produced through a series of chemical reactions that introduce a hydroxyl group at the 1-alpha position of the vitamin D5 molecule . Industrial production methods likely involve large-scale chemical synthesis processes that ensure the purity and consistency of the final product.

Chemical Reactions Analysis

CARD-024 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 1-alpha position can be oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CARD-024 has several scientific research applications:

Mechanism of Action

CARD-024 exerts its effects by inhibiting the enzyme renin, which plays a crucial role in the regulation of blood pressure and fluid balance. By inhibiting renin, CARD-024 helps to reduce blood pressure and alleviate the symptoms of cardiovascular diseases. Additionally, CARD-024 has anti-fibrotic properties, which are mediated through the repression of αSMA protein expression and FAK phosphorylation .

Comparison with Similar Compounds

CARD-024 is unique among vitamin D analogs due to its minimal hypercalcemic effects and its potent anti-fibrotic and renin-inhibiting properties. Similar compounds include:

CARD-024 stands out due to its specific molecular modifications that enhance its therapeutic potential while minimizing adverse effects.

Properties

CAS No.

187935-17-7

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H48O2/c1-7-22(19(2)3)11-10-20(4)26-14-15-27-23(9-8-16-29(26,27)6)12-13-24-17-25(30)18-28(31)21(24)5/h12-13,19-20,22,25-28,30-31H,5,7-11,14-18H2,1-4,6H3/b23-12+,24-13-/t20-,22-,25-,26-,27+,28+,29-/m1/s1

InChI Key

NWFOBODUYTUMNC-VPSCEVSQSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C

Key on ui other cas no.

187935-17-7

Synonyms

1-hydroxyvitamin D5
1alpha(OH)D5
1alpha-hydroxy-24-ethylcholecalciferol
1alpha-hydroxyvitamin D5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha-Hydroxyvitamin D5
Reactant of Route 2
1alpha-Hydroxyvitamin D5
Reactant of Route 3
1alpha-Hydroxyvitamin D5
Reactant of Route 4
1alpha-Hydroxyvitamin D5
Reactant of Route 5
1alpha-Hydroxyvitamin D5
Reactant of Route 6
1alpha-Hydroxyvitamin D5

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